HPLC Method Validation: Quantifiable Analytical Performance for 7-Despropyl 7-Methyl Vardenafil (EP Impurity A)
A validated HPLC method for the determination of vardenafil-related substances demonstrates the analytical performance of 7-Despropyl 7-Methyl Vardenafil (EP Impurity A). The method achieved a mean recovery for this specific impurity of 99.8% with a relative standard deviation (RSD) of 1.8%, meeting the rigorous acceptance criteria for pharmaceutical impurity analysis [1]. This level of precision and accuracy is crucial for quantifying impurity A at trace levels in vardenafil active pharmaceutical ingredient (API), ensuring compliance with regulatory limits.
| Evidence Dimension | Mean Recovery (Accuracy) in HPLC Method |
|---|---|
| Target Compound Data | 99.8% |
| Comparator Or Baseline | Impurities B-G (other vardenafil impurities) had recoveries ranging from 99.5% to 103.6% |
| Quantified Difference | 99.8% for Impurity A vs. 99.5-103.6% for others; RSD of 1.8% vs. 0.6-1.5% for others |
| Conditions | HPLC, Agilent HCC18(2) column, mobile phase A: 0.5% triethylamine (pH 3.0)-acetonitrile (90:10), mobile phase B: 0.5% triethylamine (pH 3.0)-acetonitrile (10:90), detection at 242 nm |
Why This Matters
This data provides procurement justification by proving that the compound's analytical behavior has been quantitatively validated, ensuring it meets the specific performance requirements for regulatory method development.
- [1] Huang MR, Cao Y, Huang SW, et al. Determination of related substances in Vardenafil hydrochloride by HPLC. Anhui Medical Journal. 2021;25(7):1290-1294. View Source
